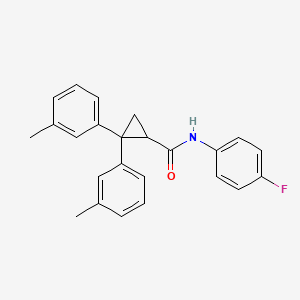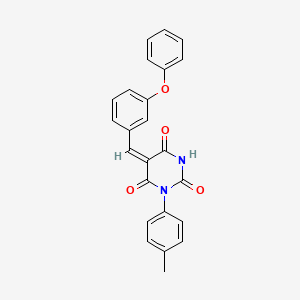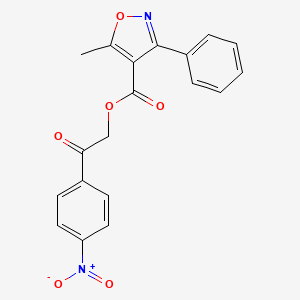![molecular formula C17H10ClF3N2O2 B11668156 (4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)
(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-({[2-Chlor-5-(trifluormethyl)phenyl]amino}methyliden)-2-phenyl-1,3-oxazol-5(4H)-on ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter ein Oxazolring, eine Phenylgruppe und ein trifluormethyliertes aromatisches Amin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-4-({[2-Chlor-5-(trifluormethyl)phenyl]amino}methyliden)-2-phenyl-1,3-oxazol-5(4H)-on beinhaltet typischerweise die Kondensation von 2-Chlor-5-(trifluormethyl)anilin mit einem geeigneten Aldehyd oder Keton, gefolgt von einer Cyclisierung zur Bildung des Oxazolrings. Die Reaktionsbedingungen erfordern oft die Verwendung einer starken Säure oder Base als Katalysator, und die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung einen mehrstufigen Prozess umfassen, der die Herstellung von Zwischenprodukten, Reinigungsschritte und die endgültige Cyclisierung umfasst. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4Z)-4-({[2-Chlor-5-(trifluormethyl)phenyl]amino}methyliden)-2-phenyl-1,3-oxazol-5(4H)-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Produkten führen.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid sowie verschiedene Elektrophile oder Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und geeignete Katalysatoren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide oder Chinone ergeben, die Reduktion kann Amine produzieren, und Substitutionsreaktionen können zu einer Vielzahl von substituierten aromatischen Verbindungen führen.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-({[2-Chlor-5-(trifluormethyl)phenyl]amino}methyliden)-2-phenyl-1,3-oxazol-5(4H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. hohe thermische Stabilität und Beständigkeit gegen chemische Degradation.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-4-({[2-Chlor-5-(trifluormethyl)phenyl]amino}methyliden)-2-phenyl-1,3-oxazol-5(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biochemischen Wirkungen führt. Zu den beteiligten Wegen können Signaltransduktion, Genexpression und Stoffwechselprozesse gehören.
Wirkmechanismus
The mechanism of action of (4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but may involve inhibition of enzyme activity, disruption of cellular processes, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Fluorphenyl)-2-methylamino-cyclohexanon: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.
3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat: Eine Verbindung mit einem ähnlichen Strukturmotiv.
Einzigartigkeit
(4Z)-4-({[2-Chlor-5-(trifluormethyl)phenyl]amino}methyliden)-2-phenyl-1,3-oxazol-5(4H)-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Trifluormethylgruppe erhöht seine Stabilität und Lipophilie und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C17H10ClF3N2O2 |
|---|---|
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-12-7-6-11(17(19,20)21)8-13(12)22-9-14-16(24)25-15(23-14)10-4-2-1-3-5-10/h1-9,24H |
InChI-Schlüssel |
NWRQYPBNRVYABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate](/img/structure/B11668103.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11668111.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11668115.png)
![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11668125.png)

![2-[(2E)-2-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11668130.png)
![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)


